molecular formula C14H27ClO2 B1361527 Dodecyl chloroacetate CAS No. 6316-04-7

Dodecyl chloroacetate

Cat. No. B1361527
Key on ui cas rn: 6316-04-7
M. Wt: 262.81 g/mol
InChI Key: JPPYCWJDINILKY-UHFFFAOYSA-N
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Patent
US08349966B2

Procedure details

The mixture of 1-dodecanol (0.2 mol, 37.27 g), chloroacetic acid (0.2 mol, 18.9 g), benzene (200 ml) and sulfuric acid (2 ml) was refluxed for 12 hrs. After the reaction, the mixture was washed with 25% Na2CO3 (100 ml). The organic layer was dried with magnesium sulfate and then evaporated, the remaining liquid was distilled under vacuum to provide a colorless oil (bp 150° C./3 mmHg) in 90% yield.
Quantity
37.27 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[Cl:14][CH2:15][C:16](O)=[O:17].S(=O)(=O)(O)O>C1C=CC=CC=1>[Cl:14][CH2:15][C:16]([O:13][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[O:17]

Inputs

Step One
Name
Quantity
37.27 g
Type
reactant
Smiles
C(CCCCCCCCCCC)O
Name
Quantity
18.9 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 12 hrs
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After the reaction
WASH
Type
WASH
Details
the mixture was washed with 25% Na2CO3 (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
the remaining liquid was distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to provide a colorless oil (bp 150° C./3 mmHg) in 90% yield

Outcomes

Product
Name
Type
Smiles
ClCC(=O)OCCCCCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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